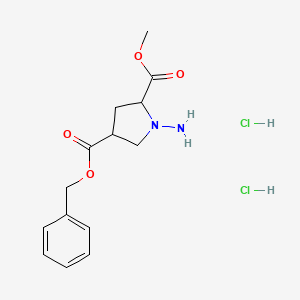
(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is known for its role as a building block in the synthesis of various bioactive molecules, particularly in the development of drugs and therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method includes the use of tert-butoxycarbonyl (BOC) protection for the amino group, followed by esterification with methanol in the presence of a suitable catalyst . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反应分析
Types of Reactions
(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the CBZ protecting group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted amines. These products are often used as intermediates in the synthesis of more complex molecules.
科学研究应用
(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of (2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The molecular pathways involved often include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity .
相似化合物的比较
Similar Compounds
- (2S,4S)-4-BOC-aminopyrrolidine-2-carboxylic acid methyl ester
- (2R,4R)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester
- (2S,4S)-4-hydroxyproline methyl ester
Uniqueness
(2S,4S)-4-CBZ-aminopyrrolidine-2-carboxylic acid methyl ester di hydrochloride is unique due to its specific stereochemistry and the presence of the CBZ protecting group. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of chiral molecules .
属性
分子式 |
C14H20Cl2N2O4 |
|---|---|
分子量 |
351.2 g/mol |
IUPAC 名称 |
4-O-benzyl 2-O-methyl 1-aminopyrrolidine-2,4-dicarboxylate;dihydrochloride |
InChI |
InChI=1S/C14H18N2O4.2ClH/c1-19-14(18)12-7-11(8-16(12)15)13(17)20-9-10-5-3-2-4-6-10;;/h2-6,11-12H,7-9,15H2,1H3;2*1H |
InChI 键 |
CLBXSAKZLYNYLO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(CN1N)C(=O)OCC2=CC=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


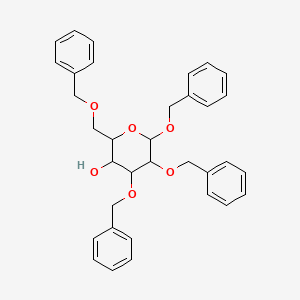
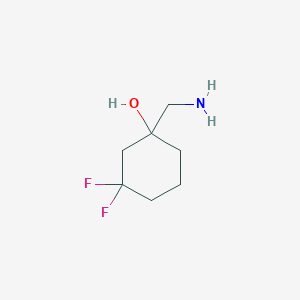
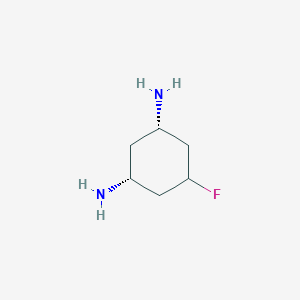
![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)

![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
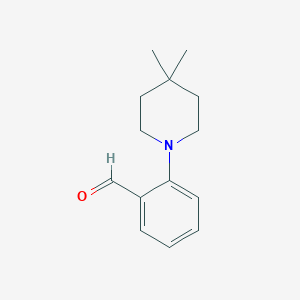
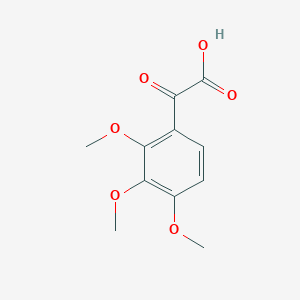


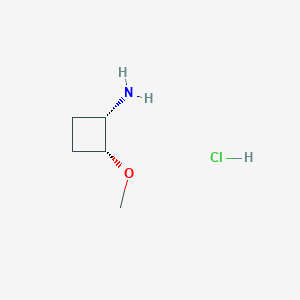
![3-[Phenyl[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12278200.png)
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)

